Bakkenolide A

Description

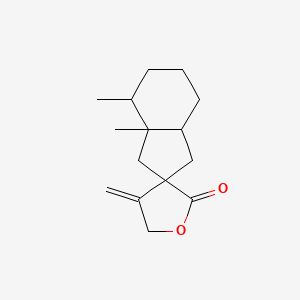

Bakkenolide A is a sesquiterpene lactone predominantly isolated from plants such as Ligularia persica, Petasites tatewakianus, and Gynoxys buxifolia . Structurally, it features a hydrindane core with a γ-butyrolactone moiety, a hallmark of the bakkenolide family. Its biosynthesis is hypothesized to originate from farnesyl pyrophosphate, involving carbocation rearrangements and oxidative modifications .

This compound exhibits diverse pharmacological activities, including antioxidant, anti-inflammatory, antitumor, antiviral, and antibacterial properties . Notably, it demonstrates selective cytotoxicity against human cancer cells, with fivefold higher activity in cancerous versus normal cells, and suppresses leukemia by inhibiting histone deacetylase 3 (HDAC3) via NF-κB pathway modulation .

Properties

IUPAC Name |

7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-6-12-7-15(9-14(10,12)3)11(2)8-17-13(15)16/h10,12H,2,4-9H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXAYHNZXBOVPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C1(CC3(C2)C(=C)COC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19906-72-0 | |

| Record name | Bakkenolide A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

Bakkenolide A, a compound derived from the plant Petasites japonicus, has garnered attention for its potential biological activities. Research indicates that this compound exhibits various effects, particularly in the realms of neuroprotection, anti-inflammatory properties, and interactions with cellular signaling pathways. Below is a detailed exploration of its biological activity based on diverse sources.

Chemical Structure and Properties

This compound is a sesquiterpene lactone characterized by its unique structure, which contributes to its biological activities. The synthesis of this compound has been documented, demonstrating its accessibility for research purposes and potential therapeutic applications .

1. Neuroprotective Effects

This compound has shown promising neuroprotective effects in various studies. For instance, while Bakkenolide B was more extensively studied for its neuroprotective qualities, this compound's weaker activity in certain assays suggests it may still play a role in neuroprotection through different mechanisms.

- Mechanism of Action : Research indicates that this compound may influence apoptotic pathways in neurons. In studies involving oxygen-glucose deprivation (OGD), it was observed that compounds related to this compound could inhibit apoptosis by modulating the expression levels of Bcl-2 and Bax proteins, thus enhancing cell survival rates under stress conditions .

2. Anti-inflammatory Properties

This compound has been implicated in anti-inflammatory responses, particularly through its interactions with calcium signaling pathways. It has been noted that compounds from the Petasites japonicus plant, including this compound, can inhibit interleukin-2 production in T cells, which is crucial for inflammatory responses .

- Case Study : In a bioassay study focusing on the anti-inflammatory properties of Petasites japonicus, extracts containing Bakkenolides were shown to reduce inflammation markers in microglial cells, suggesting a potential role in treating neuroinflammatory conditions .

3. Antimicrobial Activity

Recent studies have identified this compound's potential as an antibacterial agent. It has been shown to inhibit bacterial neuraminidase (NA), an enzyme critical for bacterial virulence.

- Research Findings : The inhibitory activity of this compound against NA was quantified with an IC50 value indicating significant potency. Molecular docking simulations further elucidated its binding affinity to NA, suggesting a competitive inhibition mechanism .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Scientific Research Applications

Chemical Research Applications

Model Compound for Sesquiterpene Lactones

Bakkenolide A serves as a model compound for studying the synthesis and properties of sesquiterpene lactones. Its unique structural features allow researchers to investigate the chemical behavior and reactivity of similar compounds.

Synthetic Routes

Various synthetic methods have been developed to produce this compound, including:

- Asymmetric Cyclization-Carbonylation : Utilizing palladium(II) catalysts with chiral bisoxazoline ligands.

- Intramolecular Diels-Alder Reactions : This method involves a concise five-step synthesis leading to the formation of this compound and its derivatives.

Biological Research Applications

Cytotoxic Effects on Carcinoma Cell Lines

this compound has been shown to exhibit cytotoxic effects against various carcinoma cell lines. In vitro studies indicate that it induces apoptosis and inhibits cell proliferation, suggesting its potential as an anticancer agent.

Mechanism of Action

The compound primarily targets Histone Deacetylase 3 (HDAC3) and modulates the PI3K/Akt signaling pathway. This interaction leads to:

- Inhibition of Inflammation : Down-regulation of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α.

- Induction of Apoptosis : Promoting programmed cell death in cancerous cells.

Pharmacokinetics

A pharmacokinetic study conducted on rats revealed that this compound has a mean peak plasma concentration of 234.7 ± 161 ng/mL after a single oral dose of 20 mg/kg. The compound exhibits a relatively short elimination half-life and low oral bioavailability, indicating that further research is needed to enhance its pharmacokinetic profile.

Industrial Applications

Insect Antifeedant Properties

Research indicates that this compound possesses significant insect antifeedant properties, making it a candidate for developing natural insect repellents. Its efficacy against various insect species highlights its potential use in agricultural applications.

Comparative Analysis with Other Bakkenolides

The following table summarizes the biological activities of this compound compared to other bakkenolides:

| Compound | Anticancer Activity | Antibacterial Activity | Neuroprotective Effects | Insect Antifeedant |

|---|---|---|---|---|

| This compound | Moderate | Yes | Yes | Yes |

| Bakkenolide B | High | Yes | Moderate | Moderate |

| Bakkenolide D | Low | Yes | Unknown | High |

Case Studies and Research Findings

- Cytotoxicity in Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various carcinoma cell lines, suggesting its potential as an anticancer agent.

- Neuroprotection Against Ischemia : Animal models indicate that this compound can mitigate damage from ischemic events through its antioxidant properties.

- Antimicrobial Properties : The compound's inhibition of bacterial neuraminidase suggests potential applications in treating infections caused by bacteria reliant on this enzyme.

Chemical Reactions Analysis

Table 1: Fundamental chemical reactions of Bakkenolide A

Intramolecular Diels-Alder Strategy

The most efficient route involves:

-

Sequential alkylation of ethyl 4-benzyloxyacetoacetate with:

-

Intramolecular [4+2] cyclization at 110°C yields hydrindane 28 with:

-

Hydrogenation/Lactonization cascade creates spirolactone framework

Table 2: Stereochemical outcomes using different diene precursors

| Diene Isomer | Major Product | Byproducts |

|---|---|---|

| (Z)-pentadiene | (±)-Bakkenolide A | 7-epi (12%), 10-epi (8%) |

| (E)-pentadiene | 10-epithis compound (64%) | 7,10-diepi (22%) |

Radical Cyclization Attempts

Propargyl esters (16 , 22 ) underwent unsuccessful radical cyclization:

-

Phenylselenide precursors showed 83% reductive deselenization

-

No spirolactone formation observed under Bu₃SnH/AIBN conditions

Asymmetric Modifications

Palladium-catalyzed asymmetric methods achieve enantiomeric excess:

Stability and Reactivity Considerations

Critical stability data:

These reaction profiles establish this compound as a versatile synthetic platform for generating structural analogs with modified biological activities. The predominance of Diels-Alder methodologies highlights their utility in constructing complex terpenoid architectures while maintaining stereochemical control.

Comparison with Similar Compounds

Mechanistic Insights :

- This compound and Bakkenolide-IIIa both target the NF-κB pathway but differ in specificity: this compound modulates HDAC3 in leukemia , while Bakkenolide-IIIa protects against ischemic stroke by suppressing Akt/ERK1/2 activation .

- Bakkenolide D exhibits non-competitive enzyme inhibition, unlike the competitive inhibition seen in caffeoylquinic acid analogs .

Comparison with Furanoeremophilane (Compound 67)

This compound and furanoeremophilane are frequently co-located in plants like Gynoxys buxifolia, suggesting shared biosynthetic origins . However, their bioactivity profiles diverge:

| Property | This compound | Furanoeremophilane |

|---|---|---|

| Anticancer Activity | Selective cytotoxicity (5× potency) | Limited reported activity |

| Anti-inflammatory | Strong (NF-κB/COX-2 inhibition) | Not well characterized |

| Antimicrobial | Broad-spectrum (bacteria/viruses) | Minimal data |

| Natural Abundance | 16.3–17.6% in G. buxifolia oil | 28.3–31.3% in G. buxifolia oil |

Preparation Methods

Sequential Alkylation and Cyclization

-

Step 1 : Alkylation with tiglyl bromide introduces the α,β-unsaturated ester moiety.

-

Step 2 : A second alkylation using (Z)-5-bromo-1,3-pentadiene installs the diene system.

-

Step 3 : The IMDA reaction of the (E,Z)-triene intermediate (25b ) proceeds via exo transition states, yielding the hydrindane skeleton (28 ) with >80% diastereoselectivity.

Post-Cyclization Modifications

Stereochemical Byproducts

| Diene Isomer | Major Product(s) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| (Z)-isomer | (±)-Bakkenolide A | 45 | 7:1 (7-epi:10-epi) |

| (E)-isomer | 10-epi Isomer | 52 | 5:1 (10-epi:7,10-diepi) |

Asymmetric Cyclization-Carbonylation Strategies

Enantioselective syntheses leverage palladium-catalyzed reactions to access (+)-Bakkenolide A. A key advancement involves chiral bisoxazoline (box) ligands (Figure 2).

Catalytic Asymmetric Cyclization

Lactone Elaboration

-

Decarboxylation : Silica gel-mediated decarboxylation yields a ketone, which is protected as a ketal to prevent undesired side reactions.

-

Hydroboration-Oxidation : Stereoselective hydroboration (BH₃·THF) installs the C-7 hydroxyl group with >20:1 diastereoselectivity.

This route achieves (+)-Bakkenolide A in 15% overall yield , demonstrating the potential for scalable enantioselective production.

Dichloroketene Cycloaddition Approaches

Greene and Déspres pioneered a method using dichloroketene to construct this compound’s bicyclic framework (Figure 3).

Key Reaction Steps

Advantages and Limitations

-

Yield : 30–35% over six steps.

-

Flexibility : Adaptable to synthesize 7-epi and 10-epi analogues via modified cycloaddition conditions.

Ring Contraction Strategy from Wieland-Miescher Ketone

A diastereoselective route starting from the Wieland-Miescher ketone enables efficient access to the hydrindane core (Figure 4).

Synthetic Sequence

-

Ring Contraction : BF₃·OEt₂-mediated rearrangement generates a bicyclic intermediate with a quaternary carbon center .

-

Hydrogenation : Selective reduction of the exocyclic double bond (H₂, Pd/BaSO₄) proceeds in 85% yield.

-

Lactonization : Acid-catalyzed cyclization forms the γ-butyrolactone, completing the skeleton.

Niobium-Catalyzed Diels-Alder Reaction

A highly regioselective approach employs niobium chloride (NbCl₅) to catalyze the Diels-Alder reaction (Figure 5).

Reaction Optimization

-

Catalyst Loading : 10 mol% NbCl₅ achieves >90% conversion at 0°C.

-

Solvent Effects : Dichloromethane enhances regioselectivity (9:1 endo:exo) compared to THF (3:1).

Post-Reaction Modifications

-

Oxidation : Dess-Martin periodinane oxidizes secondary alcohols to ketones without epimerization.

-

Wittig Olefination : Introduces the exocyclic methylene group in 81% yield.

Comparative Analysis of Synthetic Routes

Table 2: Key Metrics Across Preparation Methods

| Method | Steps | Overall Yield (%) | Enantioselectivity | Scalability |

|---|---|---|---|---|

| IMDA Reaction | 5 | 22 | Racemic | Moderate |

| Asymmetric Cyclization | 8 | 15 | 98% ee | High |

| Dichloroketene Approach | 6 | 35 | Racemic | Low |

| Ring Contraction | 7 | 28 | Racemic | High |

| Niobium-Catalyzed DA | 6 | 20 | Racemic | Moderate |

Q & A

Q. What are the primary natural sources of Bakkenolide A, and how is it extracted for laboratory studies?

this compound is predominantly isolated from Petasites tricholobus (a member of the Asteraceae family). The extraction process typically involves solvent-based methods (e.g., ethanol or methanol maceration) followed by chromatographic purification using silica gel or HPLC. Structural confirmation requires spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry (HR-MS) to verify purity and stereochemistry .

Q. What experimental methods are used to elucidate the molecular structure of this compound?

X-ray crystallography is the gold standard for resolving the stereochemistry of this compound, particularly its cis-fused 6,5-cyclic system and quaternary stereogenic centers. Complementary methods include 2D NMR (COSY, NOESY) to confirm spatial arrangements of hydrogen and carbon atoms. Computational modeling (e.g., DFT calculations) may validate experimental data .

Q. How is the bioactivity of this compound assessed in preliminary pharmacological studies?

In vitro assays using cancer cell lines (e.g., leukemia cells) are common. Dose-response curves (IC₅₀ values) are generated via MTT or CCK-8 assays. Mechanistic studies often involve Western blotting to evaluate pathways like PI3K/Akt and HDAC3 inhibition. Positive controls (e.g., known HDAC inhibitors) are critical for validating specificity .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to address low yields in traditional methods?

Recent advances leverage carbene catalysis for desymmetrization reactions, enabling efficient construction of the cis-fused bicyclic core. Iterative cross-coupling with MIDA boronates offers modularity in introducing substituents. Challenges include managing steric hindrance at quaternary centers; kinetic vs. thermodynamic control in ring-closing steps must be systematically evaluated .

Q. What strategies resolve contradictions in reported HDAC3 inhibition mechanisms of this compound?

Discrepancies may arise from assay conditions (e.g., cell type variability or HDAC isoform selectivity). Employing isoform-specific inhibitors and CRISPR-edited cell lines can clarify target engagement. Structural docking studies (using HDAC3 crystal structures) and competitive binding assays (e.g., SPR) provide mechanistic insights .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential without confounding toxicity?

Use transgenic models (e.g., leukemia xenografts) with rigorous dose-ranging experiments. Pharmacokinetic parameters (Cmax, AUC) must be quantified via LC-MS/MS. Include toxicity endpoints (e.g., liver/kidney function tests) and compare results to clinical HDAC inhibitors. Adaptive trial designs mitigate variability in small sample sizes .

Q. What methodologies validate the ecological role of this compound in its native plant species?

Field studies combined with metabolomic profiling (LC-MS/MS) can correlate this compound levels with environmental stressors (e.g., herbivory or pathogen exposure). RNAi silencing of biosynthetic genes in Petasites tricholobus may reveal its role in plant defense. Comparative analyses with related sesquiterpenes are essential .

Methodological Considerations

Q. How to address reproducibility challenges in this compound isolation?

Standardize extraction protocols (solvent ratios, temperature) and validate purity via orthogonal methods (HPLC-DAD vs. NMR). Publish detailed chromatographic conditions (column type, gradient profiles) to aid replication. Collaborative inter-laboratory studies reduce batch-to-batch variability .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

Use nonlinear regression models (e.g., log-dose vs. response) with software like GraphPad Prism. Report confidence intervals for IC₅₀ values and apply ANOVA for multi-group comparisons. Sensitivity analyses (e.g., bootstrap resampling) ensure robustness in small datasets .

Q. How to integrate computational and experimental data for mechanistic studies?

Molecular dynamics simulations of this compound-HDAC3 interactions can guide mutagenesis experiments. Validate predictions via surface plasmon resonance (binding affinity) and cellular thermal shift assays (target engagement). Cross-disciplinary collaboration with computational chemists is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.